molecular formula C11H12N2S2 B12914440 Carbamodithioic acid, (1H-indol-2-ylmethyl)-, methyl ester CAS No. 881853-68-5

Carbamodithioic acid, (1H-indol-2-ylmethyl)-, methyl ester

Cat. No.: B12914440
CAS No.: 881853-68-5
M. Wt: 236.4 g/mol
InChI Key: XXVHTDZCNVORLP-UHFFFAOYSA-N
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Description

Methyl ((1H-indol-2-yl)methyl)carbamodithioate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1H-indol-2-yl)methyl)carbamodithioate typically involves the reaction of indole derivatives with carbodithioic acid esters. One common method includes the reaction of 1H-indole-2-carbaldehyde with methyl carbodithioate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1H-indol-2-yl)methyl)carbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Methyl ((1H-indol-2-yl)methyl)carbamodithioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ((1H-indol-2-yl)methyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with similar synthetic applications.

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar biological activities.

Uniqueness

Methyl ((1H-indol-2-yl)methyl)carbamodithioate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in the development of new therapeutic agents and in the study of biochemical pathways.

Properties

CAS No.

881853-68-5

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

methyl N-(1H-indol-2-ylmethyl)carbamodithioate

InChI

InChI=1S/C11H12N2S2/c1-15-11(14)12-7-9-6-8-4-2-3-5-10(8)13-9/h2-6,13H,7H2,1H3,(H,12,14)

InChI Key

XXVHTDZCNVORLP-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCC1=CC2=CC=CC=C2N1

Origin of Product

United States

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